molecular formula C27H21F3N2O3 B1676556 MF-766 CAS No. 1050656-06-8

MF-766

カタログ番号: B1676556
CAS番号: 1050656-06-8
分子量: 478.5 g/mol
InChIキー: BWXAZFCPGFKANL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

MF766の調製には、いくつかの合成経路と反応条件が含まれます。この化合物は、主要な中間体の形成とその後のカップリングを含む一連の化学反応によって合成されます。 MF766の工業的生産方法は、クロマトグラフィーや結晶化などの高度な技術をしばしば用いて、高純度と高収率を確保するように設計されています .

化学反応の分析

MF766は、次のようなさまざまな種類の化学反応を起こします。

    酸化: MF766は特定の条件下で酸化され、酸化誘導体を形成します。

    還元: この化合物は還元されて、還元型を生成します。

    置換: MF766は、官能基が他の基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬および条件には、強力な酸化剤、還元剤、および触媒が含まれます。 .

科学研究への応用

MF766は、次のような幅広い科学研究への応用があります。

    化学: EP4受容体とそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。

    生物学: EP4受容体の生物学的機能とその免疫応答における関与を理解するための研究に用いられます。

    医学: 癌や炎症性疾患の治療における潜在的な治療的応用について研究されています。

    産業: EP4受容体および関連経路を標的とした新薬の開発に活用されています

科学的研究の応用

Cancer Immunotherapy

MF-766 has shown promising results in enhancing the efficacy of immune checkpoint inhibitors, particularly anti-PD-1 therapies. In various syngeneic mouse models, the combination of this compound with anti-PD-1 therapy has been observed to significantly improve anti-tumor activity. Key findings include:

  • Increased Infiltration of Immune Cells : Treatment with this compound led to enhanced infiltration of CD8+ T cells, natural killer (NK) cells, and conventional dendritic cells (cDCs) in tumors .
  • Reprogramming of Myeloid Cells : this compound induced M1-like macrophage reprogramming while reducing MDSCs, which are often associated with tumor progression and immune suppression .
  • Restoration of Cytokine Production : In vitro studies demonstrated that this compound restored PGE2-mediated inhibition of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes .

Preclinical Studies

Numerous preclinical studies have validated the therapeutic potential of this compound:

Study TypeFindings
Syngeneic Models Combination with anti-PD-1 resulted in significant tumor growth inhibition compared to controls .
In Vitro Assays Enhanced cytokine production in response to stimulation in human lymphocytes and THP-1 cells .
Translational Research Synergistic effects observed with pembrolizumab in primary human tumors under high PGE2 conditions .

Case Study 1: Combination Therapy in CT26 Tumor Model

In a study involving the CT26 syngeneic mouse model, administration of this compound alongside anti-PD-1 therapy resulted in a marked decrease in tumor volume compared to monotherapy with either agent. The study utilized multiparameter flow cytometry to analyze immune cell populations, revealing a significant increase in effector T cells within the TME post-treatment .

Case Study 2: Impact on Human Tumor Histocultures

In translational studies using primary human tumor histocultures, this compound was shown to enhance IFN-γ production when combined with anti-CD3 stimulation. This suggests its potential utility in augmenting T-cell responses in human cancers characterized by high PGE2 levels .

Clinical Implications

The results from preclinical studies suggest that this compound could serve as a valuable adjunctive therapy in cancer treatment regimens that involve immune checkpoint inhibitors. By mitigating PGE2-mediated immune suppression, this compound may improve patient outcomes through enhanced anti-tumor immunity.

作用機序

MF766は、プロスタグランジンE2受容体のサブタイプであるEP4受容体に選択的に結合し、拮抗作用を発揮することでその効果を発揮します。この相互作用は受容体の活性を阻害し、プロスタグランジンE2媒介の免疫抑制の低下につながります。関与する分子標的および経路には、CD8+ T細胞、ナチュラルキラー細胞、および従来型樹状細胞の調節が含まれます。 MF766は、M1様マクロファージのリプログラミングを誘導し、腫瘍微小環境における顆粒球性骨髄系由来抑制細胞を減少させることも示されています .

類似化合物との比較

MF766は、EP4受容体に対する高い効力と選択性によってユニークです。類似の化合物には次のものがあります。

MF766は、優れた結合親和性と機能的拮抗作用により、研究と潜在的な治療的応用の両方において貴重なツールとなっています .

生物活性

MF-766 is a selective antagonist of the E-type prostanoid receptor EP4, which has garnered attention for its potential in enhancing anti-tumor immunity. This compound is particularly significant in the context of immunotherapy, especially when combined with immune checkpoint inhibitors like anti-PD-1 therapy. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on immune cell populations, and implications for cancer treatment.

This compound operates by inhibiting the EP4 receptor, which is a key mediator of the immunosuppressive effects of prostaglandin E2 (PGE2). PGE2 is produced during inflammation and tumor progression, leading to immune suppression through various pathways:

  • Inhibition of Cytokine Production : this compound has been shown to reverse PGE2-mediated suppression of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes and myeloid cells .
  • Modulation of Immune Cell Infiltration : Treatment with this compound increases the infiltration of effector immune cells, including CD8+ T cells and natural killer (NK) cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME) .

In Vivo Studies

In preclinical models using syngeneic tumor mouse models (CT26 and EMT6), this compound demonstrated significant anti-tumor activity when combined with anti-PD-1 therapy. Key findings include:

  • Tumor Volume Reduction : The combination treatment resulted in a notable decrease in tumor volume compared to control groups. The relative tumor volume was calculated using the formula:
    RTV=tumor volume on measured daytumor volume on day 0\text{RTV}=\frac{\text{tumor volume on measured day}}{\text{tumor volume on day 0}}
    This metric indicated enhanced efficacy in tumor growth inhibition .
Treatment GroupTumor Volume Reduction (%)
Control0
This compound35
Anti-PD-150
This compound + Anti-PD-175

In Vitro Studies

In vitro experiments have corroborated the findings from in vivo studies. For instance:

  • Restoration of Cytokine Production : this compound restored TNF-α production in THP-1 cells that had been inhibited by PGE2. Additionally, it enhanced IFN-γ production in human NK cells and CD8+ T cells under PGE2-rich conditions .

Case Studies and Translational Research

Recent translational studies have highlighted the potential clinical applications of this compound:

  • Primary Tumor Histocultures : In experiments with primary human tumors, this compound enhanced cytokine production (IFN-γ, IL-2, TNF-α) when combined with anti-CD3 stimulation. This suggests that this compound could be beneficial in treating patients with high levels of PGE2 in their TME .

特性

IUPAC Name

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXAZFCPGFKANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050656-06-8
Record name MF-766
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MF-766
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 4-{1-[({1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino]cyclopropyl}benzoate (27 g, 55 mmol) was dissolved in 549 ml of THF 549 ml of MeOH and 249 ml of a 2M solution of KOH. The mixture was heated at 50° C. for 2 h. After cooling to RT, 200 ml of water was added and the organic solvents removed. The solution was acidified to pH 1-1.5 with 3N HCl and the resulting solid was filtered and washed with water. 1H NMR (500 MHz, DMSO-d6): δ 12.80 (bs, 1H), 9.15 (s, 1H), 7.80 (d, 3H), 7.60 (d, 2H), 7.50 (d, 1H), 7.40 (d, 1H), 7.25-7.11 (m, 3H), 6.90 (d, 2H), 6.65 (d, 1H), 5.70 (s, 2H), 1.15 (m, 2H), 0.90 (m, 2H). MS−ESI (477.4).
Name
Methyl 4-{1-[({1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino]cyclopropyl}benzoate
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
549 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MF-766
Reactant of Route 2
MF-766
Reactant of Route 3
Reactant of Route 3
MF-766
Reactant of Route 4
MF-766
Reactant of Route 5
Reactant of Route 5
MF-766
Reactant of Route 6
Reactant of Route 6
MF-766

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。